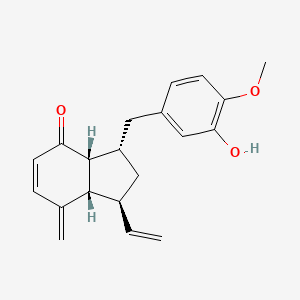
Dehydropachymsäure
Übersicht
Beschreibung
Dehydropachymic acid is a bioactive triterpenoid compound primarily found in the sclerotia of the fungus Poria cocos. This compound has garnered significant interest due to its various pharmacological properties, including anti-inflammatory and anti-melanogenic activities .
Wissenschaftliche Forschungsanwendungen
Dehydropachymic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid biosynthesis and metabolism.
Biology: Dehydropachymic acid is studied for its role in modulating cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of inflammatory diseases, skin disorders, and cancer.
Wirkmechanismus
Target of Action
Dehydropachymic acid is one of the major triterpenes isolated from Poria cocos . It primarily targets cells with impaired autophagy-lysosome pathway (ALP) . ALP is a crucial cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. Dehydropachymic acid is more effective in these impaired cells than in normal cells .
Mode of Action
Dehydropachymic acid interacts with its targets by establishing hydrogen interactions with the tyrosinase protein . Tyrosinase is a key enzyme in the production of melanin, a biological pigment that regulates skin, hair, or eye color . By inhibiting tyrosinase, dehydropachymic acid can potentially reduce melanin production, leading to skin lightening and hypopigmentation .
Biochemical Pathways
The primary biochemical pathway affected by dehydropachymic acid is the autophagy-lysosome pathway (ALP) . By acting on this pathway, dehydropachymic acid can influence the degradation and recycling of cellular components. This action is particularly effective in cells where the ALP is impaired .
Pharmacokinetics
The pharmacokinetic properties of dehydropachymic acid have been studied, showing that this compound has an adequate toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile . These properties can be exploited for anti-melanogenic effects, making dehydropachymic acid a potential candidate for tyrosinase inhibition .
Result of Action
The molecular and cellular effects of dehydropachymic acid’s action primarily involve the reduction of melanin production. By inhibiting tyrosinase, dehydropachymic acid can potentially lighten the skin and reduce pigmentation . This makes it a potential candidate for use in the pharmaceutical and cosmetic industries .
Action Environment
The action, efficacy, and stability of dehydropachymic acid can be influenced by various environmental factors. For instance, the triterpenoid acid content in different growth periods of Poria cocos, the source of dehydropachymic acid, can vary
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dehydropachymic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance lysosomal acidification by promoting V-ATPase expression levels . Additionally, dehydropachymic acid is effective in autophagy-lysosome pathway (ALP) impaired cells, indicating its role in cellular recycling and metabolic signaling .
Cellular Effects
Dehydropachymic acid influences various types of cells and cellular processes. It has been observed to restore the bafilomycin A1-induced increase in lysosomal pH, thereby maintaining lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been identified as an efficient candidate for tyrosinase inhibition, which is crucial in melanogenesis .
Molecular Mechanism
The molecular mechanism of dehydropachymic acid involves several binding interactions with biomolecules. It enhances lysosomal acidification by promoting V-ATPase expression levels in a TFEB-independent manner . Additionally, dehydropachymic acid exerts its effects through enzyme inhibition, such as tyrosinase inhibition, which impacts melanogenesis . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydropachymic acid change over time. The compound has shown stability and effectiveness in restoring lysosomal function over extended periods . Long-term studies have indicated that dehydropachymic acid maintains its impact on cellular function, particularly in autophagy-lysosome pathway impaired cells .
Dosage Effects in Animal Models
The effects of dehydropachymic acid vary with different dosages in animal models. Studies have shown that it has a threshold effect, where low doses are effective in enhancing lysosomal function, while high doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Dehydropachymic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lysosomal function and autophagy. The compound’s impact on metabolic flux and metabolite levels has been observed in various studies, highlighting its role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, dehydropachymic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively . The transport mechanisms play a vital role in the compound’s overall efficacy.
Subcellular Localization
Dehydropachymic acid exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in lysosomes, where it enhances lysosomal acidification and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydropachymic acid can be synthesized through the extraction and purification from the sclerotia of Poria cocos. The process involves several steps:
Extraction: The sclerotia are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like chloroform or methanol.
Industrial Production Methods: Industrial production of dehydropachymic acid typically involves large-scale cultivation of Poria cocos, followed by extraction and purification processes similar to those used in laboratory settings. Advances in fermentation technology have also enabled the production of dehydropachymic acid from fermented mycelia of Poria cocos .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydropachymic acid undergoes various chemical reactions, including:
Oxidation: Dehydropachymic acid can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in dehydropachymic acid, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the dehydropachymic acid molecule, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Chloroform, methanol, and ethyl acetate are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dehydropachymic acid, each with unique biological activities .
Vergleich Mit ähnlichen Verbindungen
Dehydropachymic acid is structurally similar to other triterpenoid acids found in Poria cocos, such as:
Pachymic Acid: Similar in structure but differs in the presence of additional hydroxyl groups.
Dehydrotumulosic Acid: Another triterpenoid with similar bioactivities but distinct structural features.
Polyporenic Acid C: Shares a similar triterpenoid backbone but has different functional groups
Uniqueness: Dehydropachymic acid stands out due to its potent anti-inflammatory and anti-melanogenic activities, making it a valuable compound for therapeutic and cosmetic applications .
Eigenschaften
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


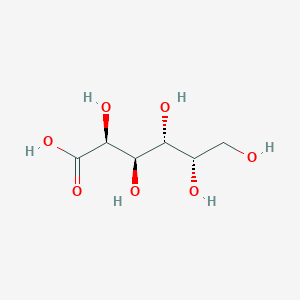
![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)

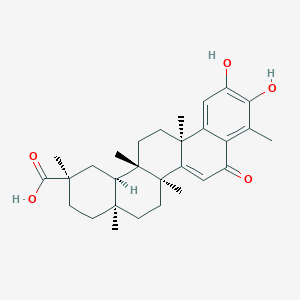
![4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol](/img/structure/B1254245.png)
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)

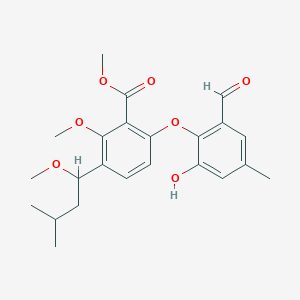

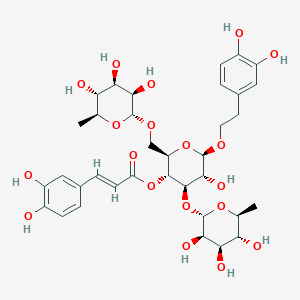

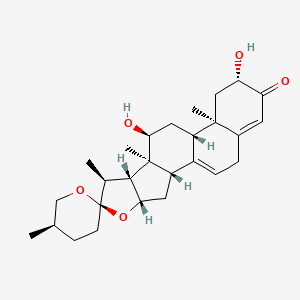
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
